

Spectroscopic Confirmation of Nitronone Formation from N-tert-Butylhydroxylamine: A Comparative Guide

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Compound of Interest

Compound Name: *N-tert-Butylhydroxylamine*

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For researchers, scientists, and drug development professionals, the successful synthesis of nitrones is a critical step in various applications, including the development of therapeutics and spin-trapping agents. The reaction of **N-tert-Butylhydroxylamine** with aldehydes offers a common route to N-tert-butyl nitrones. Rigorous spectroscopic analysis is paramount to confirm the formation of the desired nitronone product and to ensure the absence of starting materials and byproducts. This guide provides a comparative analysis of the spectroscopic data for **N-tert-Butylhydroxylamine** and a representative nitronone product, α -phenyl-N-tert-butyl nitronone (PBN), along with detailed experimental protocols.

Spectroscopic Data Comparison

The transformation of **N-tert-Butylhydroxylamine** to a nitronone is characterized by distinct changes in the spectroscopic signatures of the molecule. The following tables summarize the key differences in NMR, IR, and Mass Spectrometry data between the starting material and the PBN product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
N-tert-Butylhydroxylamine	~1.1	s	9H	-(CH ₃) ₃
~5.5-6.5	br s	2H	-NHOH	
α -Phenyl-N-tert-butyl nitron (PBN)	1.53	s	9H	-(CH ₃) ₃
7.41	s	1H	-CH=N-	
8.09	d	2H	Ar-H	
6.81	d	2H	Ar-H	

Table 2: ¹³C NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
N-tert-Butylhydroxylamine	~26	-C(CH ₃) ₃
~57	-C(CH ₃) ₃	
α -Phenyl-N-tert-butyl nitron (PBN)	28.3	-C(CH ₃) ₃
70.9	-C(CH ₃) ₃	
115.7, 129.2, 131.5, 133.2	Aromatic C & C=N	

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon nitron formation is the disappearance of the O-H and N-H stretching vibrations of the hydroxylamine and the appearance of a characteristic C=N stretching frequency.

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Compound
O-H stretch	3200-3600 (broad)	N-tert-Butylhydroxylamine
N-H stretch	3100-3500	N-tert-Butylhydroxylamine
C=N stretch	1572-1604	α -Phenyl-N-tert-butyl nitron (PBN)[1]
N-O stretch	1164-1293	α -Phenyl-N-tert-butyl nitron (PBN)[1]

Mass Spectrometry (MS)

Mass spectrometry provides a clear indication of the successful synthesis by confirming the molecular weight of the target nitron.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed [M+H] ⁺ or M ⁺
N-tert-Butylhydroxylamine	C ₄ H ₁₁ NO	89.14	90.0913
α -Phenyl-N-tert-butyl nitron (PBN)	C ₁₁ H ₁₅ NO	177.24	178.1226 or 177.1154

Experimental Protocols

The following are representative experimental protocols for the synthesis of a nitron from **N-tert-Butylhydroxylamine** and an aldehyde, followed by its spectroscopic characterization.

Synthesis of α -Phenyl-N-tert-butyl nitron (PBN)

This procedure is adapted from the synthesis of (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide[1].

Materials:

- 4-Hydroxybenzaldehyde
- **N-tert-butylhydroxylamine** hydrochloride
- Sodium Acetate (AcONa)
- Sodium Sulfate (Na₂SO₄)
- Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.7 mmol) in ethanol (10 mL), add sodium acetate (2.55 mmol), sodium sulfate (3.4 mmol), and **N-tert-butylhydroxylamine** hydrochloride (2.55 mmol).
- Stir the reaction mixture at room temperature for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 3% MeOH in CH₂Cl₂) as the eluent to afford the pure nitrone.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as potassium bromide (KBr) pellets.

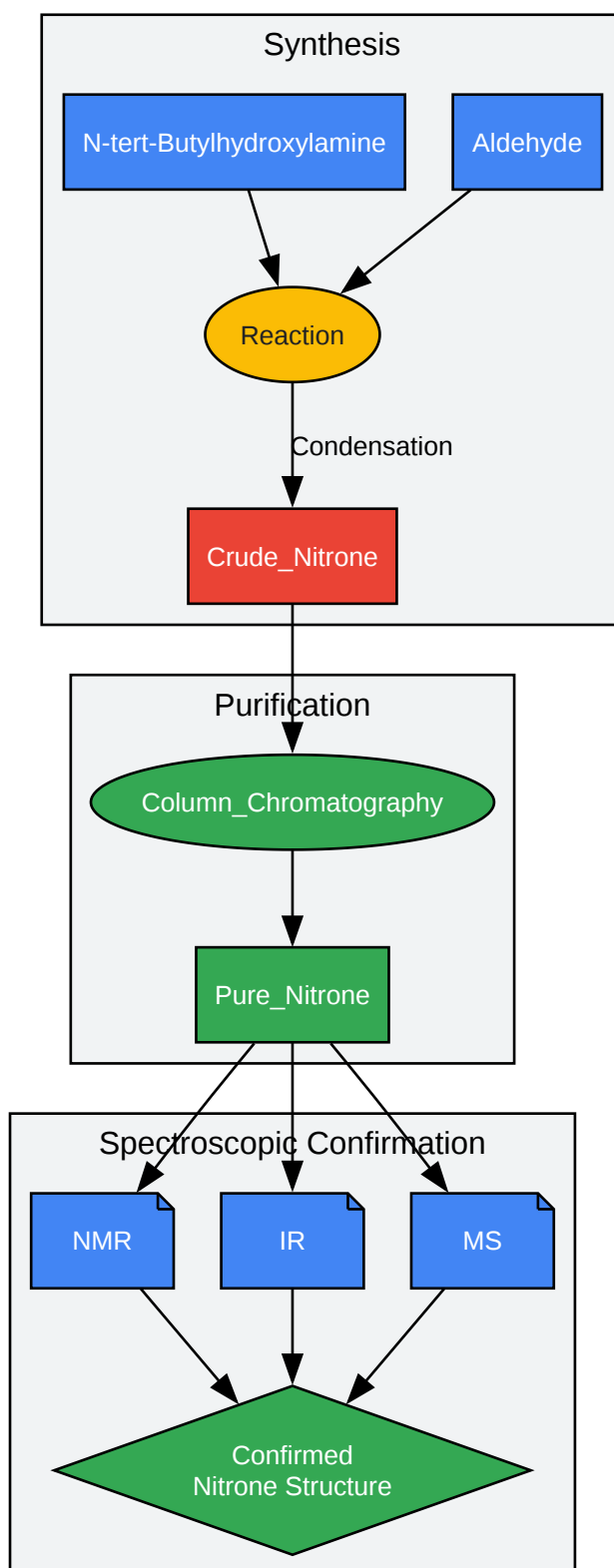
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an ESI (Electrospray Ionization) source to confirm the exact mass of the synthesized nitron.

Alternative Synthetic Method: Oxidation of Secondary Amines

An alternative route to nitrones involves the oxidation of the corresponding secondary amine. This method can be advantageous when the desired aldehyde is not readily available. A common oxidizing agent for this transformation is Oxone.

Logical Workflow for Nitron Synthesis and Confirmation

The following diagram illustrates the general workflow from starting materials to the confirmed nitron product.



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Caption: Workflow for nitron synthesis and confirmation.

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References

- 1. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]
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